3-(Difluoromethoxy)-1,2-oxazole

Descripción

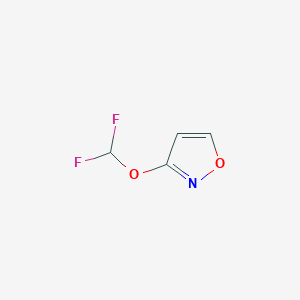

3-(Difluoromethoxy)-1,2-oxazole is a heterocyclic compound featuring a five-membered 1,2-oxazole ring substituted with a difluoromethoxy (-OCF₂H) group at the 3-position. Its molecular formula is C₄H₃F₂NO₂, with a molecular weight of 135.07 g/mol . The difluoromethoxy group confers unique electronic and steric properties, enhancing metabolic stability and lipophilicity compared to non-fluorinated analogs. This compound is of interest in medicinal and agrochemical research due to the pharmacological relevance of oxazole derivatives, particularly as enzyme inhibitors or bioactive scaffolds .

Propiedades

IUPAC Name |

3-(difluoromethoxy)-1,2-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3F2NO2/c5-4(6)9-3-1-2-8-7-3/h1-2,4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVBVBRIUARAYKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CON=C1OC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3F2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

135.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

3-(Difluoromethoxy)-1,2-oxazole is an organic compound with the molecular formula CHFNO, characterized by a difluoromethoxy group attached to an oxazole ring. Its unique structural properties have garnered attention in medicinal chemistry, particularly for its potential biological activities, including anticancer, antimicrobial, and herbicidal effects.

Chemical Structure and Properties

The compound features a five-membered heterocyclic structure that includes one nitrogen and one oxygen atom in the ring. The difluoromethoxy group enhances its electrophilicity, making it a suitable candidate for various chemical reactions, including nucleophilic substitutions and cyclization processes.

Anticancer Activity

Research indicates that this compound may exhibit significant anticancer properties. Compounds containing oxazole moieties have been noted for their ability to stabilize G-quadruplex DNA structures, which are implicated in telomerase activity in cancer cells. This stabilization can inhibit cancer cell proliferation by disrupting the normal functioning of telomerase, a key enzyme in cancer biology.

The mechanism of action involves selective binding to G-quadruplex DNA structures through π–π stacking interactions and hydrogen bonding. This interaction can lead to alterations in gene expression profiles, particularly in cancerous cells.

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promise as an antimicrobial agent. Studies have demonstrated its effectiveness against various bacterial strains and fungi. For instance, related compounds have exhibited significant activity against pathogens such as Candida albicans and Aspergillus niger.

Herbicidal Potential

The compound has also been explored for its herbicidal properties. A derivative of this compound was developed into a pre-emergence herbicide named pyroxasulfone, which demonstrated excellent herbicidal activity against both grass and broadleaf weeds without causing phytotoxicity to crops.

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 3-(2,5-Difluorophenyl)-1,2-oxazole-5-carboxylic acid | CHFNO | Carboxylic acid enhances reactivity in cross-coupling reactions. |

| 5-(Difluoromethoxy)-1H-benzimidazole | CHFNO | Exhibits strong interactions with G-quadruplex DNA. |

| 3-(Trifluoromethyl)-1,2-oxazole | CHFNO | Trifluoromethyl group enhances lipophilicity and biological activity. |

Uniqueness : The difluoromethoxy group distinguishes this compound from other oxazoles by potentially enhancing its solubility and biological activity compared to related compounds.

Case Studies and Research Findings

- Anticancer Studies : In vitro studies have shown that derivatives of this compound selectively interact with G-quadruplex DNA over duplex DNA. These interactions were confirmed through spectroscopic methods such as UV-vis spectroscopy and fluorescence spectroscopy. Cell cycle analysis indicated that these compounds induce G2/M phase arrest and apoptosis in cancer cell lines .

- Antimicrobial Efficacy : A study evaluating various oxazole derivatives found that certain compounds exhibited minimum inhibitory concentrations (MICs) against Candida species ranging from 0.8 to 3.2 µg/ml . This suggests that modifications to the oxazole structure can significantly enhance antimicrobial properties.

- Herbicidal Applications : Pyroxasulfone, derived from this compound, was tested for its herbicidal efficacy against several weed species under upland conditions. Results indicated strong herbicidal activity without phytotoxic effects on crops .

Aplicaciones Científicas De Investigación

Herbicidal Applications

The primary application of 3-(Difluoromethoxy)-1,2-oxazole is as an active ingredient in herbicides. Specifically, it is a component of pyroxasulfone, a pre-emergent herbicide effective against a range of grass and broadleaf weeds.

Efficacy and Crop Safety

Studies have shown that pyroxasulfone demonstrates excellent herbicidal activity against species such as Echinochloa oryzicola and offers sufficient safety for crops like corn and soybeans when applied pre-emergently. The compound has been tested under various conditions, revealing effective control at lower application rates compared to traditional herbicides .

Medicinal Chemistry Applications

Beyond its use in agriculture, this compound has potential applications in medicinal chemistry.

Anticancer Properties

Research indicates that derivatives of oxazole compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies involving related structures have shown that modifications can enhance their ability to induce apoptosis in cancer cells, making them candidates for further investigation as anticancer agents .

Anti-Diabetic Activity

Some studies have explored the anti-diabetic potential of oxazole derivatives. In vivo experiments using models such as Drosophila melanogaster have demonstrated that certain compounds can effectively lower glucose levels, suggesting possible applications in diabetes management .

Comparative Data Table

The following table summarizes key findings related to the applications of this compound:

Herbicide Development

A study focused on the development of pyroxasulfone highlighted its structural optimization for enhanced herbicidal activity. The research demonstrated that specific modifications could lead to improved efficacy against resistant weed species while ensuring crop safety .

Biological Assessments

In vitro assessments of oxazole derivatives have been conducted to evaluate their cytotoxic effects on glioblastoma cell lines. These studies provide insight into their potential as therapeutic agents and pave the way for future drug development initiatives targeting cancer treatment .

Comparación Con Compuestos Similares

Comparison with Similar 1,2-Oxazole Derivatives

Structural and Functional Group Variations

The following table highlights key structural analogs of 3-(difluoromethoxy)-1,2-oxazole and their distinguishing features:

Key Observations:

- Electronic Effects : The difluoromethoxy group in this compound introduces strong electron-withdrawing character, enhancing resistance to oxidative degradation compared to methoxy (-OCH₃) or methyl (-CH₃) substituents .

- Biological Activity: Aryl-substituted analogs (e.g., trimethoxyphenyl, thiophenyl) exhibit pronounced anti-inflammatory or antitumor activity due to enhanced π-π stacking with enzyme active sites .

- Agrochemical Utility : Fluorinated oxazoles like this compound are explored as herbicides or fungicides, leveraging fluorine’s ability to improve membrane permeability .

Pharmacological and Industrial Relevance

- This compound: Potential as a precursor to pyroxasulfone-like herbicides, which inhibit microtubule assembly in weeds .

- Anti-inflammatory Analogs: Compounds like 5-(3-methylthiophen-2-yl)-3-(3,4,5-trimethoxyphenyl)-1,2-oxazole show dual inhibition of LOX and COX-2 enzymes, comparable to non-steroidal anti-inflammatory drugs (NSAIDs) .

- Liquid Crystal Derivatives : Methoxy- and methyl-substituted oxazoles exhibit thermotropic liquid crystalline behavior, useful in optoelectronic devices .

Métodos De Preparación

Formation of the Isoxazole (1,2-oxazole) Core

The 1,2-oxazole ring is commonly prepared via cyclization of suitable precursors such as hydroxyimino acids or oxime derivatives. According to patent EP4177244A2 and WO2020240392A1, the process involves:

Oxime Formation and Halogenation:

- Starting from 2-(hydroxyimino)acetic acid, bromination is performed in aqueous media at controlled temperatures (10–15°C) using liquid bromine and chlorine gas to form hydroxycarbonimidic dibromide or dichloride intermediates.

- The reaction pH is maintained between 8 and 14 using organic or inorganic bases.

- Post-reaction, residual bromine is quenched with sodium sulfite solution.

-

- The halogenated intermediate reacts with isobutylene gas in the presence of potassium carbonate at 40°C to yield 3-chloro-5,5-dimethyl-4,5-dihydroisoxazole.

- Further reaction with thiourea and hydrogen bromide at 25–40°C produces 5,5-dimethyl-4,5-dihydroisoxazol-3-yl carbamimidothioate, a key intermediate for subsequent functionalization.

This sequence ensures high conversion rates (>87% by GC analysis) and is adaptable to continuous flow processes for scale-up efficiency.

Oxidation to Final Product

- The sulfanyl-substituted isoxazole intermediate is oxidized using meta-chloroperoxybenzoic acid (mCPBA) in chloroform at low temperature (ice cooling followed by room temperature stirring).

- This step converts the sulfanyl group to the corresponding sulfone or sulfoxide, finalizing the structure of 3-(Difluoromethoxy)-1,2-oxazole derivatives with desired herbicidal activity.

Reaction Conditions and Parameters

| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Bromination of oxime | Br2, Cl2, base, aqueous solvent | 10–15°C | 1–4 hours | >87% (GC conversion) | pH maintained 8–14, bromine quenched |

| Cyclization to isoxazole | Isobutylene, K2CO3, n-butyl acetate | 40°C | - | >87% (GC conversion) | Solvent extraction used |

| Thiourea reaction | Thiourea, HBr | 25–40°C | - | >45% (GC conversion) | Intermediate for thio-substitution |

| Difluoromethoxy substitution | Chlorodifluoromethane, base | Room temp | Several hours | - | Formation of chloromethyl pyrazole |

| Coupling with isoxazole | Sodium hydroxide, polar protic solvent | Room temp | Overnight | ~58% | Nucleophilic substitution step |

| Oxidation | mCPBA, CHCl3 | 0°C to RT | Overnight | - | Converts sulfanyl to sulfone/sulfoxide |

Continuous Flow Adaptations

Recent patents emphasize continuous flow synthesis for scale-up and improved safety:

- Continuous flow reactors enable precise control of residence time (30 seconds to 5 minutes) and temperature (10–100°C), optimizing each reaction step.

- Flow methods have been applied successfully to the formation of pyrazol-5-olate intermediates and subsequent substitution steps.

- The integration of halogenation, cyclization, and substitution steps into continuous flow processes enhances reproducibility and throughput.

Summary of Key Findings

- The preparation of this compound involves a multi-step synthetic route starting from oxime derivatives and pyrazole precursors.

- Controlled halogenation and cyclization yield the isoxazole core with high conversion rates.

- Introduction of the difluoromethoxy group is achieved via chlorodifluoromethane-mediated substitution on pyrazole intermediates.

- Coupling of the pyrazolylmethylthio group to the isoxazole core proceeds under mild basic conditions.

- Final oxidation steps complete the synthesis, producing compounds with significant herbicidal activity.

- Continuous flow synthesis offers an advanced approach for industrial-scale preparation with improved safety and efficiency.

Q & A

What are the key considerations for optimizing the synthesis of 3-(difluoromethoxy)-1,2-oxazole to improve yield and regioselectivity?

Answer:

Synthesis optimization requires addressing regioselectivity and reaction conditions. For oxazole derivatives, hydroxylamine hydrochloride is commonly used to cyclize β-enamino ketoesters, as demonstrated in the regioselective synthesis of methyl 1,2-oxazole-4-carboxylates . Key factors include:

- Temperature control : Microwave irradiation (e.g., 100–120°C) can enhance reaction efficiency and selectivity .

- Reagent stoichiometry : Precise molar ratios of hydroxylamine to intermediates minimize side products.

- Purification : Recrystallization from dichloromethane or ethyl acetate improves purity (>98%) , as seen in trifluoroacetate derivatives .

- Structural confirmation : X-ray crystallography (e.g., mean C–C bond length = 0.003 Å) ensures regiochemical accuracy .

Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound, and how should data interpretation be approached?

Answer:

Critical techniques include:

- <sup>1</sup>H/<sup>13</sup>C NMR : Look for singlet resonances (e.g., δ 8.46 ppm for 1,2-oxazole methine protons) and coupling patterns (e.g., difluoromethoxy CF2 splitting) .

- X-ray crystallography : Resolve bond angles (e.g., H–C–C–O dihedral angles ≈158°) and confirm chair conformations in piperidinium moieties .

- IR spectroscopy : Compare experimental vibrational frequencies (e.g., C–F stretches ≈1100–1200 cm<sup>-1</sup>) with DFT-calculated values to validate electronic properties .

- Mass spectrometry : Use high-resolution MS to confirm molecular ions (e.g., [M+H]<sup>+</sup> for C12H14F5N3O4S) .

How can computational methods like DFT be utilized to predict the reactivity and electronic properties of this compound derivatives?

Answer:

Density Functional Theory (DFT) is critical for:

- Geometry optimization : Calculate bond lengths (e.g., C–O ≈1.36 Å) and angles, aligning with crystallographic data .

- Solvent effects : Simulate solvatochromism using polarizable continuum models (PCM) to predict UV/Vis shifts in polar solvents .

- Reactivity indices : Analyze Fukui functions to identify nucleophilic/electrophilic sites on the oxazole ring .

- Electronic transitions : Compare HOMO-LUMO gaps (e.g., ~4.5 eV) with experimental UV data to validate charge-transfer properties .

What strategies can resolve contradictions in reported biological activity data for this compound analogs?

Answer:

Address discrepancies via:

- Purity validation : Ensure compounds are ≥98% pure via HPLC or elemental analysis .

- Comparative assays : Use standardized protocols (e.g., MIC tests for antimicrobial activity) across studies .

- Structural analogs : Compare bioactivity trends with related 1,2,4-triazole derivatives (e.g., substituent effects on antifungal potency) .

- Meta-analysis : Reconcile data using multivariate statistics to account for assay variability (e.g., IC50 ranges in cytotoxicity studies) .

What are the common challenges in achieving high purity (>98%) for this compound, and what purification techniques are recommended?

Answer:

Challenges include:

- Byproduct formation : Remove unreacted intermediates via flash chromatography (silica gel, hexane/EtOAc gradients) .

- Hygroscopicity : Use anhydrous solvents (e.g., dichloromethane) during crystallization to prevent hydration .

- Volatility : Employ reduced-pressure distillation for low-melting-point derivatives (e.g.,沸点 ≈206–332°C) .

- Validation : Confirm purity via <sup>19</sup>F NMR (absence of trifluoroacetic acid residuals at δ ~-75 ppm) .

How do solvent effects and substituent positioning influence the stability and solvatochromic behavior of this compound derivatives?

Answer:

- Solvent polarity : Polar solvents (e.g., DMSO) stabilize charge-separated states, shifting λmax by ~20 nm via solvatochromic analysis .

- Substituent electronic effects : Electron-withdrawing groups (e.g., CF3) reduce HOMO energy, enhancing photostability .

- Steric hindrance : Ortho-substituents on phenyl rings increase torsional strain, reducing aggregation in aprotic solvents .

- Thermodynamic stability : Calculate Gibbs free energy (ΔG) for tautomeric forms in solvents like methanol using DFT .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.